molecular formula C25H20N2OS2 B14993840 4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B14993840
M. Wt: 428.6 g/mol
InChI Key: DXDKHWXWZSMKCJ-UHFFFAOYSA-N
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Description

4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines. These compounds are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a thiazole ring fused to a quinazoline moiety, contributes to its distinctive chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of an o-tolylamine with carbon disulfide and an alkyl halide under basic conditions.

    Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized by the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.

    Coupling of the Thiazole and Quinazoline Rings: The final step involves the coupling of the thiazole and quinazoline rings through a nucleophilic substitution reaction, often using a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions, as well as the use of advanced purification methods such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and tolyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antitumor agent.

    Medicine: Investigated for its potential therapeutic effects in treating cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is unique due to its specific combination of a thiazole ring and a quinazoline moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds.

Properties

Molecular Formula

C25H20N2OS2

Molecular Weight

428.6 g/mol

IUPAC Name

3-(2-methylphenyl)-4-[(2-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C25H20N2OS2/c1-16-9-3-5-11-18(16)15-26-23-22(19-12-6-4-10-17(19)2)30-25(29)27(23)21-14-8-7-13-20(21)24(26)28/h3-14H,15H2,1-2H3

InChI Key

DXDKHWXWZSMKCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C

Origin of Product

United States

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